molecular formula C11H15NO3 B1353091 (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate CAS No. 91219-90-8

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

Cat. No.: B1353091
CAS No.: 91219-90-8
M. Wt: 209.24 g/mol
InChI Key: OKIMSBLHXKXTTE-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C11H15NO3. It is known for its utility in various scientific research fields, particularly in life sciences . This compound is characterized by its pyridine ring substituted with methoxy and dimethyl groups, and an acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the esterification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine, and (4-Methoxy-3,5-dimethylpyridin-2-yl)methylthiol .

Scientific Research Applications

Chemistry

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions including oxidation, reduction, and substitution. Each of these reactions can lead to the formation of derivatives that may possess unique properties or biological activities.

Biology

In biological research, this compound has been utilized to study enzyme inhibition and receptor binding . Its interactions with specific enzymes can provide insights into metabolic pathways and signal transduction mechanisms.

Medicine

The compound has garnered attention for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial and antiviral properties , making it a candidate for drug development. For instance, studies have shown that certain derivatives can effectively inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of antiviral proteins.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique chemical reactivity allows it to be integrated into various formulations and products.

The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Activation: It may activate certain receptors that play a role in cellular signaling.

Case Studies

  • Antimicrobial Activity Study:
    A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.
  • Antiviral Properties Exploration:
    In vitro studies have shown that the compound may inhibit HBV replication effectively. The mechanism involves enhancing intracellular antiviral protein levels, which suppresses viral activity.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C11H15NO3. It has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry, due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and applications based on diverse sources.

The compound is synthesized primarily through the esterification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine. The unique methoxy group and ester functional group contribute to its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of these targets, influencing various metabolic pathways and signal transduction cascades.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives were effective against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Antiviral Properties

The compound has also been explored for its antiviral properties. In vitro studies have shown that it may inhibit the replication of viruses such as Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of antiviral proteins, which can suppress viral replication .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For example, it can disrupt the cell cycle and promote necrosis in tumor cells, making it a candidate for further cancer research .

Case Studies

Study Findings Biological Activity
Study 1Demonstrated antimicrobial efficacy against E. coli and S. aureusAntimicrobial
Study 2Showed inhibition of HBV replication in HepG2 cellsAntiviral
Study 3Induced apoptosis in human breast cancer cells via HSP90 inhibitionAntitumor

Applications in Drug Development

The compound's unique structure allows it to function as a building block for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being investigated for use in pharmaceuticals targeting infectious diseases and cancer treatments.

Q & A

Q. Basic: What are the standard synthetic routes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate, and what key intermediates are involved?

Answer:
The compound is typically synthesized via functionalization of a pyridine core. A common route involves:

Methoxy Introduction : Methoxylation at the 4-position of a dimethylpyridine precursor using alkylating agents like methyl iodide under basic conditions.

Acetylation : Reaction of the 2-hydroxymethyl intermediate with acetic anhydride or acetyl chloride to introduce the acetate group.

  • Critical intermediates include (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, formed by reducing the acetate group with LiAlH₄ or NaBH₄ .

Purification : Column chromatography or recrystallization to isolate the product.

  • Key Data : Yield optimization (typically 60-80%) depends on reaction time and stoichiometric ratios of acetylating agents .

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H NMR (CDCl₃): Peaks at δ 2.1 (acetate CH₃), 3.8 (methoxy OCH₃), and 5.2 (CH₂OAc) confirm substitution patterns.
    • FT-IR : Bands at 1740 cm⁻¹ (C=O stretch, acetate) and 1250 cm⁻¹ (C-O stretch, methoxy) .
  • Mass Spectrometry : ESI-MS m/z 209.1 [M+H]⁺ for molecular formula C₁₁H₁₅NO₃ .

Q. Advanced: What strategies resolve contradictions in reactivity data for the acetate group under varying pH?

Answer:
Contradictory hydrolysis rates (e.g., faster degradation in acidic vs. basic conditions) require:

Controlled Kinetic Studies :

  • Monitor acetate cleavage via HPLC at pH 2–12 (buffered solutions, 37°C).
  • Mechanistic Insight : Acidic conditions protonate the ester carbonyl, accelerating nucleophilic attack, while basic conditions favor hydroxide-mediated hydrolysis .

Computational Modeling : DFT calculations to compare transition-state energies under different pH, identifying dominant pathways .

Q. Advanced: How can computational methods predict enzyme interactions for this compound?

Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).

  • Parameters : Grid box centered on the heme iron, Lamarckian GA for conformational sampling.
  • Key Interactions : Methoxy and acetate groups form hydrogen bonds with active-site residues (e.g., Thr309 in CYP3A4) .

MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .

Q. Basic: What are common byproducts during synthesis, and how are they identified?

Answer:

  • Byproducts :
    • Incomplete Acetylation : (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (detected via TLC, Rf = 0.3 in ethyl acetate/hexane).
    • Oxidative Byproducts : 4-Hydroxypyridin-2-yl derivatives from methoxy group oxidation (HPLC retention time shift) .
  • Mitigation : Use anhydrous conditions to prevent hydrolysis and inert atmosphere (N₂/Ar) to limit oxidation .

Q. Advanced: What methodologies assess metabolic stability in vitro?

Answer:

Hepatocyte Incubations :

  • Incubate compound (10 µM) with human liver microsomes (37°C, NADPH-regenerating system).
  • Sampling : Aliquots at 0, 15, 30, 60 min for LC-MS analysis.
  • Data Interpretation : Half-life (t₁/₂) > 60 min indicates favorable metabolic stability .

CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4: BFC) to evaluate competitive inhibition (IC₅₀ < 10 µM suggests significant interaction) .

Q. Advanced: How does steric hindrance from 3,5-dimethyl groups affect regioselective reactions?

Answer:

  • Case Study : Sulfonation at the 2-position is favored due to steric blocking at 3/5 positions.
    • Experimental Proof : Compare reaction outcomes with/without dimethyl groups via ¹³C NMR (chemical shift differences > 2 ppm indicate steric effects) .
  • Computational Validation : Calculate Mulliken charges to show higher electron density at the 2-position .

Q. Basic: What solvents and temperatures optimize its stability during storage?

Answer:

  • Solvents : Store in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis.
  • Stability Data :
    • Room Temperature : 85% intact after 7 days (HPLC).
    • -20°C : >98% intact after 6 months .

Q. Advanced: How to design a SAR study focusing on methoxy and acetate modifications?

Answer:

Structural Variants : Synthesize analogs with:

  • Methoxy → ethoxy, hydroxy.
  • Acetate → propionate, benzoyl.

Biological Assays :

  • Measure IC₅₀ in enzyme inhibition assays (e.g., acetylcholinesterase).
  • Key Finding : Hydroxy substitution reduces activity (IC₅₀ > 100 µM vs. 25 µM for parent compound) .

Q. Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

  • Challenges : Co-elution of structurally similar impurities (e.g., demethylated analogs).
  • Solutions :
    • UHPLC-MS/MS : Use a BEH C18 column (1.7 µm particles) for baseline separation.
    • Detection Limits : Achieve LOQ = 0.1% via MRM transitions (e.g., m/z 209 → 167 for the parent ion) .

Properties

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIMSBLHXKXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407987
Record name (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91219-90-8
Record name (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine
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Synthesis routes and methods I

Procedure details

215 ml of acetic anhydride are added dropwise at room temperature to a solution of 81.5 g of 4-methoxy-2,3,5-trimethylpyridine 1-oxide in 290 ml of chloroform. After boiling under reflux for 4 hours the solution is evaporated, the residue is dissolved in 200 ml of toluene and again evaporated. The residue is taken up in 500 ml of ethyl acetate and shaken out three times with 250 ml of saturated sodium bicarbonate solution. The organic phase is dried over sodium sulphate and evaporated in vacuo. The crude product remaining behind as the residue is chromatographed on 400 g of silica gel with ether. There is obtained (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in the form of an oil.
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 30.06 g (0.18 mole) of 2,3,5-trimethyl-4-methoxypyridine N-oxide in 100 ml of methylene chloride was added slowly (over approximately one hour) over a solution of 0.38 g of dimethylaminopyridine in 53.4 ml (0.565 mole) of acetic anhydride, heated to 90°-95° C., with the temperature being held within the abovementioned range and the methylene chloride being removed by distillation. At the end of the addition, the distillation was continued for a further 10 minutes, the mixture was cooled to below 90° C. and 7.5 ml of water were added slowly, holding the temperature below 90° C. Crude 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine was obtained by distillation at reduced pressure and was used directly as starting product for the hydrolysis (Example 2).
Quantity
30.06 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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